![molecular formula C17H11Cl2F3N2O2S B2483426 N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 670255-10-4](/img/structure/B2483426.png)
N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds involves condensation reactions starting with substituted amines and maleic anhydride, followed by cyclization with o-aminothiophenol. This method showcases a general approach to benzothiazin derivatives, which may be applicable to our compound of interest (Gupta & Wagh, 2006). Furthermore, novel derivatives have been synthesized through carbodiimide condensation, indicating the versatility of synthetic routes for benzothiazin-based compounds (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of benzothiazin derivatives exhibits significant interactions such as N-H···O, N-H···N, and C-H···N hydrogen bonds, contributing to their stable crystalline forms. These intermolecular interactions facilitate the formation of 3-D arrays, highlighting the compound's solid-state characteristics (Boechat et al., 2011).
Chemical Reactions and Properties
Benzothiazin derivatives undergo various chemical reactions, leading to the synthesis of novel compounds with potential antibacterial activity. For example, the reaction sequence involving chloroacetylchloride and hydrazine hydrate has been utilized to produce compounds with a broad spectrum of antibacterial activity against several microorganisms (Bhoi et al., 2015).
Physical Properties Analysis
The crystal structures of certain N-substituted acetamides reveal insights into the physical properties of these compounds, such as their crystalline packing arrangements and hydrogen bonding patterns, which could be analogous to the physical properties of our compound of interest (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties of benzothiazin derivatives are influenced by their molecular structure and functional groups. Spectroscopic studies, including IR, 1H NMR, and elemental analyses, play a crucial role in characterizing these compounds and understanding their reactivity and interactions with biological targets (Mary et al., 2020).
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O2S/c18-9-2-3-11(10(19)6-9)23-15(25)7-14-16(26)24-12-5-8(17(20,21)22)1-4-13(12)27-14/h1-6,14H,7H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAFZINNJKPJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide |
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